molecular formula C8H11NO3 B193587 Oxidopamine CAS No. 1199-18-4

Oxidopamine

Cat. No.: B193587
CAS No.: 1199-18-4
M. Wt: 169.18 g/mol
InChI Key: DIVDFFZHCJEHGG-UHFFFAOYSA-N
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Description

Oxidopamine, also known as 6-hydroxydopamine or 2,4,5-trihydroxyphenethylamine, is a neurotoxic synthetic organic compound. It is primarily used in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is instrumental in creating animal models for studying Parkinson’s disease and other neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxidopamine is synthesized from dopamine through a hydroxylation reaction. The process involves the use of specific reagents and conditions to introduce hydroxyl groups at the 2, 4, and 5 positions on the phenyl ring of dopamine .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves controlled chemical reactions under specific conditions to ensure the purity and stability of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound’s unique ability to selectively destroy dopaminergic neurons makes it a valuable tool in neurological research. Unlike dopamine, norepinephrine, and epinephrine, this compound is primarily used for its neurotoxic properties in experimental models .

Properties

IUPAC Name

5-(2-aminoethyl)benzene-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVDFFZHCJEHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Record name 6-HYDROXYDOPAMINE
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Related CAS

28094-15-7 (hydrochloride), 636-00-0 (hydrobromide)
Record name Oxidopamine [USAN:INN]
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DSSTOX Substance ID

DTXSID0036768
Record name 6-Hydroxydopamine
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Molecular Weight

169.18 g/mol
Source PubChem
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Physical Description

6-hydroxydopamine is a solid. Used as a pharmacological agent., Solid
Record name 6-HYDROXYDOPAMINE
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Record name 6-Hydroxydopamine
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CAS No.

1199-18-4
Record name 6-HYDROXYDOPAMINE
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Record name 6-Hydroxydopamine
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Record name Oxidopamine [USAN:INN]
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Record name 6-Hydroxydopamine
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Record name Oxidopamine
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Record name OXIDOPAMINE
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Record name 6-Hydroxydopamine
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Melting Point

232 °C
Record name 6-Hydroxydopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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